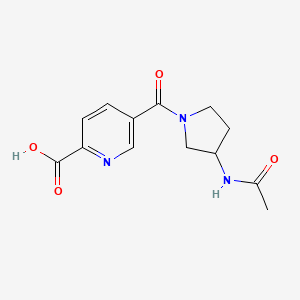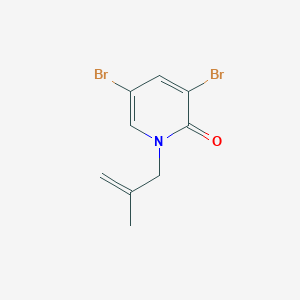![molecular formula C14H24N2O B6631245 N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It has been studied for its potential use in scientific research, specifically in the field of neuroscience.
作用机制
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine is believed to work by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. This compound has also been shown to have affinity for dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, which can lead to an improvement in mood and a decrease in anxiety. This compound has also been shown to have an effect on the cardiovascular system, specifically causing an increase in blood pressure and heart rate.
实验室实验的优点和局限性
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine has several advantages for use in lab experiments. It has a high affinity for serotonin receptors, which makes it useful for studying the role of serotonin in the brain. This compound is also relatively stable, which makes it easy to store and transport. However, there are also limitations to its use in lab experiments. This compound is a controlled substance, which means that it is difficult to obtain and requires special permits. Additionally, there is limited research on the long-term effects of this compound on the brain and body.
未来方向
There are several future directions for research on N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine. One area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound in these conditions. Another area of interest is the role of this compound in the regulation of mood and emotion. Future research could explore the effects of this compound on different neurotransmitter systems and brain regions. Finally, there is a need for research on the long-term effects of this compound on the brain and body, including its potential for addiction and neurotoxicity.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have affinity for serotonin and dopamine receptors, which are important in the regulation of mood, reward, and pleasure. This compound has several advantages for use in lab experiments, including its high affinity for serotonin receptors and relative stability. However, there are also limitations to its use, including its status as a controlled substance and limited research on its long-term effects. Future research on this compound could explore its potential use in the treatment of depression and anxiety disorders, its role in the regulation of mood and emotion, and its long-term effects on the brain and body.
合成方法
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl 2-bromoacetate to form 2,4-dimethylphenyl-2-bromoethyl acetate. This intermediate is then reacted with 2-methoxyethylamine to form this compound.
科学研究应用
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are important in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-12-4-5-14(13(2)10-12)11-16-7-6-15-8-9-17-3/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEKTBOPWRRAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCNCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)

![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

